molecular formula C16H18N2O4S B5507050 2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 6148-11-4

2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B5507050
CAS No.: 6148-11-4
M. Wt: 334.4 g/mol
InChI Key: HOWMVKIWRGOCTJ-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a phenoxy group substituted with dimethyl groups and an acetamide group linked to a sulfamoylphenyl moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 2,4-dimethylphenol: This can be synthesized via the alkylation of phenol with dimethyl sulfate.

    Formation of 2,4-dimethylphenoxyacetic acid: This involves the reaction of 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 2-(2,4-dimethylphenoxy)acetamide: The acid is then converted to the corresponding amide using reagents like thionyl chloride followed by ammonia.

    Introduction of the sulfamoyl group: The final step involves the reaction of 2-(2,4-dimethylphenoxy)acetamide with 4-aminobenzenesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes, potentially inhibiting their activity. The phenoxy and acetamide groups may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethylphenoxy)acetamide: Lacks the sulfamoyl group, which may result in different biological activity.

    N-(4-sulfamoylphenyl)acetamide: Lacks the phenoxy group, which may affect its chemical reactivity and applications.

Uniqueness

2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of both the phenoxy and sulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-3-8-15(12(2)9-11)22-10-16(19)18-13-4-6-14(7-5-13)23(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWMVKIWRGOCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350180
Record name ZINC00037928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6148-11-4
Record name ZINC00037928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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